molecular formula C20H17NO2 B5830736 phenyl benzyl(phenyl)carbamate

phenyl benzyl(phenyl)carbamate

Cat. No. B5830736
M. Wt: 303.4 g/mol
InChI Key: KLZLYPSXWMVFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl benzyl(phenyl)carbamate, also known as benzylphenylcarbamate or benzylcarbamic acid phenyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform. It is mainly used as a reagent in organic synthesis and as a stabilizer in plastics and rubber.

Mechanism of Action

The mechanism of action of phenyl benzyl(phenyl)carbamate is not well understood. However, it is believed to act as a carbamate insecticide by inhibiting the activity of acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
Phenyl benzyl(phenyl)carbamate has been shown to have several biochemical and physiological effects. It has been reported to cause inhibition of acetylcholinesterase activity in the nervous system, leading to the accumulation of acetylcholine neurotransmitter and subsequent overstimulation of the nervous system. This overstimulation can lead to convulsions and death in insects.

Advantages and Limitations for Lab Experiments

Phenyl benzyl(phenyl)carbamate has several advantages and limitations when used in lab experiments. One of the significant advantages is its high purity, which makes it suitable for use in various analytical techniques. However, its toxicity and potential health hazards limit its use in certain experiments.

Future Directions

There are several future directions for the research on phenyl benzyl(phenyl)carbamate. One of the significant areas of research is the development of new and efficient methods for the synthesis of this compound. Another area of research is the investigation of its potential applications in the field of medicine, particularly in the treatment of neurological disorders. Additionally, further studies are required to understand the mechanism of action of this compound and its potential effects on human health and the environment.
Conclusion:
In conclusion, phenyl benzyl(phenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to explore the full potential of this compound in various fields.

Synthesis Methods

The synthesis of phenyl benzyl(phenyl)carbamate can be carried out through the reaction between benzylamine and phenyl chloroformate. The reaction takes place in the presence of a base such as sodium carbonate or potassium carbonate. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

Phenyl benzyl(phenyl)carbamate has been extensively used in scientific research due to its potential applications in various areas. One of the significant applications of this compound is in the field of organic synthesis. It is used as a reagent in the preparation of various organic compounds such as carbamates, ureas, and amides.

properties

IUPAC Name

phenyl N-benzyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-20(23-19-14-8-3-9-15-19)21(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLYPSXWMVFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.